4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a carboxamide group and a methylisoxazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound “4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide” are currently unknown
Mode of Action
It is known that the oxazole ring, a key structural component of this compound, is often involved in interactions with biological targets, potentially influencing their function .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways influenced by this compound would depend on its precise targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.
Attachment of the methyl group: The methyl group is introduced via alkylation reactions using appropriate alkylating agents.
Formation of the thiophene ring: The thiophene ring is synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling reactions: The final step involves coupling the isoxazole and thiophene moieties through amide bond formation, typically using reagents like N,N’-carbonyldiimidazole (CDI) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or thiophene derivatives.
Scientific Research Applications
4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide: shares structural similarities with other isoxazole and thiophene derivatives, such as:
Uniqueness
Structural Features: The combination of the isoxazole and thiophene rings in a single molecule imparts unique chemical and biological properties.
Biological Activity: The specific substitution pattern and functional groups contribute to its distinct biological activities, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-10(16-6-7)11(14)12-4-9-5-13-15-8(9)2/h3,5-6H,4H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLUXQGUAZNBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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